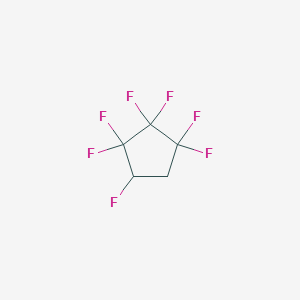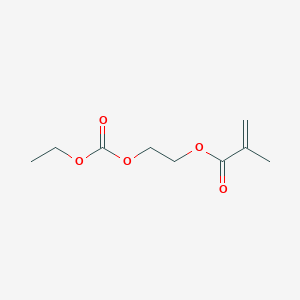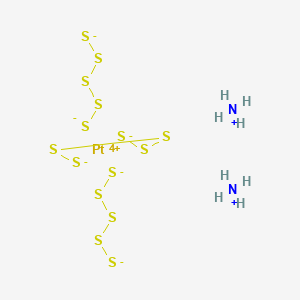
Ammonium platinum(4+) pentasulfane-1,5-diide (2/1/3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium platinum(4+) pentasulfane-1,5-diide (2/1/3) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a highly potent and selective inhibitor of various enzymes involved in the biosynthesis of cholesterol and other lipids.
Wirkmechanismus
The mechanism of action of Ammonium platinum(4+) pentasulfane-1,5-diide (2/1/3) involves the inhibition of various enzymes involved in the biosynthesis of cholesterol and other lipids. It specifically targets the enzyme HMG-CoA reductase, which is responsible for the synthesis of cholesterol in the liver. By inhibiting this enzyme, Ammonium platinum(4+) pentasulfane-1,5-diide (2/1/3) reduces the amount of cholesterol produced in the body, which can help to prevent the development of atherosclerosis and other related diseases.
Biochemische Und Physiologische Effekte
Ammonium platinum(4+) pentasulfane-1,5-diide (2/1/3) has been shown to have several biochemical and physiological effects. It can reduce the levels of LDL cholesterol and triglycerides in the blood, which are major risk factors for the development of atherosclerosis. It can also increase the levels of HDL cholesterol, which is considered to be beneficial for cardiovascular health. In addition, Ammonium platinum(4+) pentasulfane-1,5-diide (2/1/3) has been shown to have anti-inflammatory and antioxidant properties, which can help to prevent the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Ammonium platinum(4+) pentasulfane-1,5-diide (2/1/3) in lab experiments is its high potency and selectivity. It can specifically target the enzyme HMG-CoA reductase, which makes it a valuable tool for studying the biosynthesis of cholesterol and other lipids. However, one of the major limitations of using Ammonium platinum(4+) pentasulfane-1,5-diide (2/1/3) in lab experiments is its toxicity. It can be harmful to cells and tissues at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Ammonium platinum(4+) pentasulfane-1,5-diide (2/1/3). One of the major areas of research is the development of more potent and selective inhibitors of HMG-CoA reductase. Another area of research is the use of Ammonium platinum(4+) pentasulfane-1,5-diide (2/1/3) in the treatment of various diseases such as cancer and Alzheimer's disease. In addition, there is also a need for further studies on the toxicity and safety of Ammonium platinum(4+) pentasulfane-1,5-diide (2/1/3) in humans.
Conclusion:
Ammonium platinum(4+) pentasulfane-1,5-diide (2/1/3) is a unique chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent in the treatment of various diseases. It has a complex synthesis method and a specific mechanism of action that involves the inhibition of various enzymes involved in the biosynthesis of cholesterol and other lipids. It has several biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for the study of Ammonium platinum(4+) pentasulfane-1,5-diide (2/1/3), and further research is needed to fully understand its potential as a therapeutic agent.
Synthesemethoden
The synthesis of Ammonium platinum(4+) pentasulfane-1,5-diide (2/1/3) is a complex process that involves the reaction of ammonium tetrachloroplatinate(II) with pentasulfane-1,5-diide in the presence of a reducing agent. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
Ammonium platinum(4+) pentasulfane-1,5-diide (2/1/3) has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases such as cancer, atherosclerosis, and Alzheimer's disease. It has also been shown to have antimicrobial and antifungal properties.
Eigenschaften
CAS-Nummer |
17611-65-3 |
|---|---|
Produktname |
Ammonium platinum(4+) pentasulfane-1,5-diide (2/1/3) |
Molekularformel |
H8N2PtS15 |
Molekulargewicht |
712.2 g/mol |
InChI |
InChI=1S/2H3N.Pt.3H2S5/c;;;3*1-3-5-4-2/h2*1H3;;3*1-2H/q;;+4;;;/p-4 |
InChI-Schlüssel |
VGFSNEFOSRVZPY-UHFFFAOYSA-J |
SMILES |
[NH4+].[NH4+].[S-]SSS[S-].[S-]SSS[S-].[S-]SSS[S-].[Pt+4] |
Kanonische SMILES |
[NH4+].[NH4+].[S-]SSS[S-].[S-]SSS[S-].[S-]SSS[S-].[Pt+4] |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



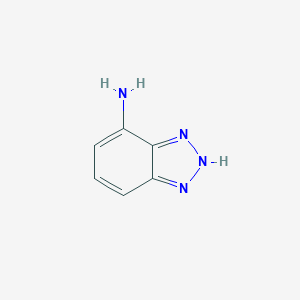
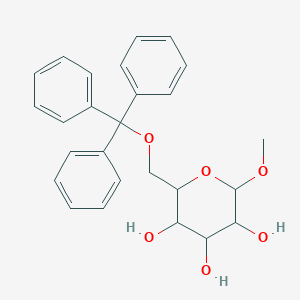
![2-Amino-N-[2-(2-chlorophenyl)-2-oxoethyl]benzamide](/img/structure/B97812.png)
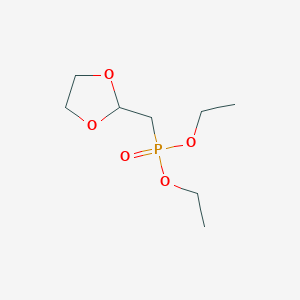
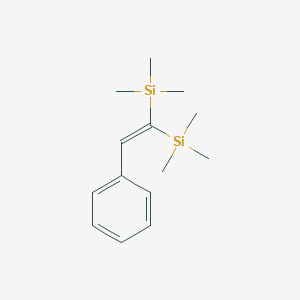

![Benzenesulfonic acid, 4-[(2,4-diamino-5-methylphenyl)azo]-](/img/structure/B97821.png)
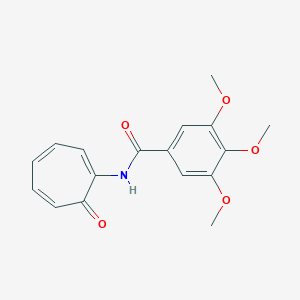
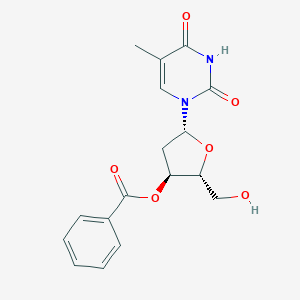
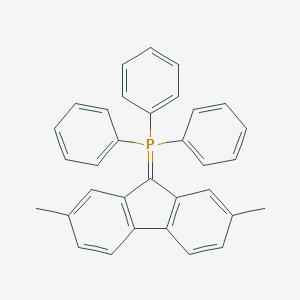
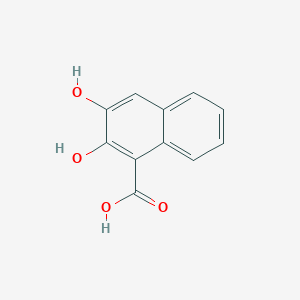
![1-[(3S,8R,9S,10R,13S,14S,16S,17R)-3,17-dihydroxy-16-iodo-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B97828.png)
